An In-depth Technical Guide to 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
This document provides a comprehensive technical guide on 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Notably, a specific CAS number for this molecule is not readily found in public databases, suggesting it is a novel or non-commercial entity. Consequently, this guide emphasizes the foundational aspects of its chemistry, offering a plausible synthetic pathway, detailed protocols for its structural elucidation, and an exploration of its potential therapeutic applications based on the well-documented activities of its constituent chemical motifs. By synthesizing data from analogous structures, this whitepaper serves as a foundational resource for scientists aiming to synthesize, characterize, and evaluate this promising molecule.
Introduction: A Molecule of Convergent Interest
The structure of 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde integrates three key chemical moieties: a benzaldehyde core, a pyrazole ring, and a methoxy group. Each component contributes to a unique physicochemical profile and a high potential for biological activity.
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The Pyrazole Scaffold: Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. This five-membered heterocyclic ring is a cornerstone in the design of numerous clinically approved drugs, demonstrating a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] Many successful drugs, such as the COX-2 inhibitor Celecoxib and various kinase inhibitors, feature a pyrazole core, highlighting its ability to form critical interactions with biological targets.[4]
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The Benzaldehyde Core: As a versatile aromatic aldehyde, the benzaldehyde unit serves as a crucial synthetic intermediate.[5][6] Its aldehyde group is readily transformed into a wide array of other functionalities, providing a gateway for the construction of complex molecular architectures and the exploration of diverse chemical space.
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The Methoxy Substituent: The methoxy group (-OCH₃) at the ortho position can significantly influence the molecule's conformation and electronic properties, impacting its reactivity and interaction with biological targets.
This guide aims to provide a robust technical framework for researchers, detailing a logical synthetic approach, outlining a comprehensive analytical strategy for structural verification, and discussing the compound's therapeutic potential in key areas of drug development.
Chemical Identity and Predicted Properties
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Molecular Formula: C₁₁H₁₀N₂O₂[7]
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Molecular Weight: 202.21 g/mol
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Structure:
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Monoisotopic Mass | 202.07423 Da | PubChemLite[7] |
| XlogP | 1.3 | PubChemLite[7] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Topological Polar Surface Area | 51.5 Ų | PubChem |
These properties are computationally predicted and should be confirmed experimentally.
Proposed Synthesis Workflow
The most direct and logical pathway to synthesize 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde is via an N-arylation reaction, specifically a copper-catalyzed Ullmann-type condensation. This method is well-established for coupling N-heterocycles with aryl halides.[8][9] The proposed workflow involves the reaction of pyrazole with a suitable 2-halo-6-methoxybenzaldehyde precursor.
Caption: Proposed Ullmann-type synthesis of the target compound.
Experimental Protocol: Ullmann-Type N-Arylation
This protocol is a generalized procedure and may require optimization for yield and purity.
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Reactor Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-methoxybenzaldehyde (1.0 eq), 1H-pyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
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Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
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Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) via syringe. The reaction concentration should be approximately 0.5 M with respect to the aryl halide.
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Heating: Heat the reaction mixture to 100-120 °C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous phase three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde.
Structural Elucidation and Characterization
Unambiguous structural confirmation is critical. A combination of spectroscopic methods should be employed.[2][10]
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aldehyde Proton (CHO): Singlet, ~9.8-10.5 ppm. Aromatic Protons: Multiplets in the ~7.0-8.0 ppm range. Pyrazole Protons: Three distinct signals, likely in the ~6.5-8.0 ppm range. Methoxy Protons (OCH₃): Singlet, ~3.8-4.0 ppm. | The aldehyde proton is highly deshielded. The specific shifts and coupling patterns of the aromatic and pyrazole protons will depend on the electronic effects and spatial arrangement of the substituents.[11][12] |
| ¹³C NMR | Carbonyl Carbon (C=O): ~190-195 ppm. Aromatic & Pyrazole Carbons: ~110-160 ppm. Methoxy Carbon (OCH₃): ~55-60 ppm. | The carbonyl carbon is characteristically downfield. The number of signals should correspond to the number of unique carbon atoms in the molecule.[13] |
| IR Spectroscopy | C=O Stretch (Aldehyde): Strong, sharp band at ~1700-1715 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹. Aromatic C=C Stretch: Bands in the ~1450-1600 cm⁻¹ region. C-O Stretch (Methoxy): Band around ~1250 cm⁻¹. | Conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency compared to saturated aldehydes. The two C-H stretching bands are highly characteristic of an aldehyde.[14][15][16] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): Peak at m/z = 202. Key Fragments: Loss of CO (m/z = 174), loss of OCH₃ (m/z = 171), and fragments corresponding to the pyrazole and benzaldehyde moieties. | The molecular ion peak confirms the molecular weight. Fragmentation patterns provide evidence for the structural connectivity of the molecule.[17][18] |
Potential Applications in Drug Discovery
The pyrazole scaffold is a validated pharmacophore in multiple therapeutic areas.[3] By extension, 2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde represents a promising starting point for the development of novel therapeutics.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[19] Numerous FDA-approved kinase inhibitors, such as Crizotinib (ALK/ROS1/MET) and Ruxolitinib (JAK1/2), are built around a pyrazole core.[20] The pyrazole ring is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases. The subject molecule could serve as a foundational scaffold for designing inhibitors against various kinase targets.
Caption: Pyrazole inhibitors often block the ATP binding site of kinases.
Anti-inflammatory Activity
Anticancer Potential
Given the role of pyrazoles as both kinase inhibitors and anti-inflammatory agents, the compound holds potential as an anticancer therapeutic.[1][24] Many cancers are driven by aberrant kinase signaling, and the inflammatory tumor microenvironment is a key factor in cancer progression. A molecule that can modulate these pathways could offer significant therapeutic benefits.
Safety and Handling
While specific toxicity data for this compound is unavailable, general laboratory safety precautions should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-methoxy-6-(1H-pyrazol-1-yl)benzaldehyde is a structurally intriguing molecule with significant, albeit currently unexplored, potential in the field of drug discovery. Although not commercially cataloged, its synthesis is feasible through established chemical methodologies like the Ullmann condensation. This guide provides the necessary foundational knowledge for its synthesis and rigorous characterization using standard spectroscopic techniques. Based on the extensive and successful history of pyrazole derivatives in medicine, this compound represents a valuable scaffold for the development of novel kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. Further investigation into its biological activities is highly warranted.
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